molecular formula C22H16O2 B10844991 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol

Cat. No.: B10844991
M. Wt: 312.4 g/mol
InChI Key: ZYOIQICRHUXCRL-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is a naphthol-derived compound featuring a hydroxyl group at the 2-position of the naphthalene ring, a phenyl group at the 1-position, and a 3-hydroxyphenyl substituent at the 6-position. Its molecular formula is C22H16O2, with a molecular weight of 312.36 g/mol. The compound’s structure combines aromatic and phenolic functionalities, making it relevant in applications such as polymer synthesis, dye intermediates, or antioxidants. Its properties can be inferred from structurally analogous naphthol derivatives discussed in the literature .

Properties

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-1-phenylnaphthalen-2-ol

InChI

InChI=1S/C22H16O2/c23-19-8-4-7-16(14-19)17-9-11-20-18(13-17)10-12-21(24)22(20)15-5-2-1-3-6-15/h1-14,23-24H

InChI Key

ZYOIQICRHUXCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC(=C3)C4=CC(=CC=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s function and reduces melanin synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features
6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol C22H16O2 3-hydroxyphenyl (C6), phenyl (C1), –OH (C2) High aromaticity; multiple hydroxyl groups
3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid C20H13N2O6S Diazenyl (–N=N–), sulfonic acid (–SO3H) Water-soluble; used in dyes and sensors
6-Methoxy-2-naphthol C11H10O2 Methoxy (–OCH3) at C6, –OH at C2 Enhanced lipophilicity; intermediates in pharmaceuticals
6-Acetyl-2-naphthol C12H10O2 Acetyl (–COCH3) at C6, –OH at C2 Electron-withdrawing group; photoactive applications
2-(3-Methyl-2-buten-1-yl)-1-naphthol C15H16O Prenyl group at C2, –OH at C1 Increased hydrophobicity; natural product analogs

Key Differences and Implications

Substituent Effects on Solubility :

  • The sulfonic acid group in the diazenyl compound confers high water solubility, whereas 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol ’s lack of ionizable groups limits its solubility to organic solvents.
  • 6-Methoxy-2-naphthol exhibits moderate polarity due to the methoxy group, contrasting with the 3-hydroxyphenyl substituent in the target compound, which may enhance hydrogen-bonding capacity.

Reactivity and Applications :

  • The diazenyl (–N=N–) group in ’s compound enables use as a chelating agent or dye intermediate , whereas the phenyl and hydroxyphenyl groups in the target compound suggest utility in antioxidant or cross-linking reactions.
  • 6-Acetyl-2-naphthol ’s acetyl group directs reactivity toward nucleophilic substitutions, unlike the hydroxyl-dominated reactivity of the target compound.

Synthetic Accessibility :

  • Compounds like those in are synthesized via diazo coupling , while 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol likely requires Friedel-Crafts or Ullmann coupling for aryl group introduction.

Table 2: Physicochemical and Application Comparison

Property/Application 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol 3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid 6-Methoxy-2-naphthol
Molecular Weight (g/mol) 312.36 409.39 174.19
Water Solubility Low High Moderate
Thermal Stability High (aromatic backbone) Moderate (sulfonic acid decomposition) High
Key Applications Antioxidants, polymer precursors Dyes, metal sensors Pharmaceutical intermediates

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